4-Hydroxylaminodiphenyl ether
Description
Conceptual Framework of Hydroxylamine (B1172632) and Diphenyl Ether Moieties in Organic Chemistry
The chemical behavior of 4-Hydroxylaminodiphenyl ether is fundamentally derived from its two core components: the hydroxylamine moiety and the diphenyl ether moiety.
The hydroxylamine group (-NHOH) is an inorganic functional group with the formula NH₂OH. wikipedia.org It can be viewed as a hybrid of ammonia (B1221849) and water. chemeurope.com This moiety is known for its reactivity and can act as a nucleophile, a reducing agent, and a precursor in the synthesis of other functional groups, most notably oximes, which are formed through its reaction with aldehydes or ketones. wikipedia.orgchemeurope.com The presence of both nitrogen and oxygen atoms allows for versatile reactivity, including alkylation which typically occurs at the nitrogen atom. wikipedia.org Hydroxylamines and their derivatives are recognized as important intermediates in the metabolic pathways of nitroaromatic compounds. nih.gov
The diphenyl ether moiety, with the chemical formula (C₆H₅)₂O, constitutes the structural backbone of the compound. It is the simplest diaryl ether and is characterized by an oxygen atom connecting two phenyl rings. wikipedia.org This structure is noted for its chemical and thermal stability. atamanchemicals.comchemicalbook.com The ether linkage itself is relatively unreactive. britannica.com However, the attached phenyl rings can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wikipedia.org Its stability makes it a common framework in various applications, including as a heat-transfer agent and a fragrance component. wikipedia.orgatamanchemicals.com
When combined into the this compound structure, these two moieties confer a unique set of properties. The diphenyl ether framework provides a large, relatively stable aromatic system, while the hydroxylamino group at the para-position of one phenyl ring becomes the primary site of chemical reactivity. The synthesis of this compound often involves the reduction of the corresponding nitro compound, 4-nitrodiphenyl ether, or the controlled hydroxylation of 4-aminodiphenyl ether. ontosight.aioup.com Its reactivity makes it a valuable, albeit often transient, intermediate in the synthesis of other molecules. ontosight.ai
Historical Context of Research on Related Ether and Hydroxylamine Compounds
The scientific investigation of ethers and hydroxylamines dates back to the 19th and even earlier centuries, laying the groundwork for the eventual study of more complex derivatives like this compound.
The history of ether synthesis can be traced back to 1275 when Raymond Lully described the action of oil of vitriol (sulfuric acid) on spirit of wine (ethanol). yale.edu However, it was not until the 19th century that the structure and catalytic nature of ether formation were understood, with chemists like Boullay, Mitscherlich, and Berzelius contributing to the knowledge that a small amount of acid could produce large quantities of ether. yale.edu The term "ether" came to define the R-O-R' class of organic compounds, which are recognized for their relative stability and utility as solvents. britannica.comnumberanalytics.com
Hydroxylamine was first synthesized in an aqueous solution by Wilhem Clemens Lossen in 1865. nih.gov The anhydrous form was prepared later in 1891 by Lobry de Bruyn and Crismer. nih.gov From the outset, hydroxylamine's utility in organic reactions was apparent, with its use in synthesizing aldoximes and ketoximes being established by 1897. nih.gov Over the 20th century, its role expanded significantly, being used as a reducing agent, in the synthesis of polymers like Nylon-6, and as a tool in molecular biology to induce mutations. wikipedia.orgchemeurope.com
Research into more complex molecules combining these moieties grew throughout the 20th century. Studies on related structures, such as 4-amino-4'-hydroxylaminodiphenyl sulfone, were published as early as 1946. acs.org In subsequent decades, interest in substituted diphenyl ethers increased, particularly in the agricultural industry. This led to research on the environmental fate and metabolic pathways of these compounds. For instance, studies on the photolysis of substituted diphenyl ethers showed that a common reaction pathway involves the reduction of nitro substituents to amines, a process that proceeds through a hydroxylamine intermediate. chemicalbook.com Specific research into the mutagenic activity of metabolites of 4-nitrobiphenyl (B1678912) ether in the late 1970s and early 1980s identified 4-hydroxylaminobiphenyl ether as a key, highly active intermediate. nih.gov More recently, enzymatic systems have been explored for the specific conversion of 4-nitrobiphenyl ether into 4-hydroxylaminobiphenyl ether and subsequently to other useful chemical intermediates. oup.com
Data Tables
Table 1: Physicochemical Properties of Diphenyl Ether and Key Derivatives
This table presents data for diphenyl ether and its nitro and amino derivatives, which are common precursors or related compounds to this compound.
| Property | Diphenyl Ether | 4-Nitrodiphenyl Ether | 4,4'-Oxydianiline (4-Aminodiphenyl ether) |
| Chemical Formula | C₁₂H₁₀O | C₁₂H₉NO₃ | C₁₂H₁₂N₂O |
| Molar Mass | 170.21 g/mol wikipedia.org | 215.20 g/mol nih.gov | 200.24 g/mol wikipedia.org |
| Appearance | Colorless solid or liquid wikipedia.org | Pale yellow to orange powder/crystal chembk.comtcichemicals.com | Colorless crystalline solid wikipedia.orgchemicalbook.com |
| Melting Point | 25-27 °C atamanchemicals.com | 53-56 °C chembk.com | 188-192 °C wikipedia.org |
| Boiling Point | 259 °C atamanchemicals.com | 320 °C chembk.com | Sublimes noaa.gov |
| Solubility in Water | Insoluble wikipedia.orgchemicalbook.com | Insoluble | Insoluble wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
39501-62-7 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,13-14H |
InChI Key |
PFRFIDRGSIUQLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NO |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NO |
Other CAS No. |
39501-62-7 |
Synonyms |
4-hydroxylaminobiphenyl ether 4-hydroxylaminodiphenyl ether NHOH-DPE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of the 4-Hydroxylaminodiphenyl Ether Core Structure
The synthesis of the this compound core structure is predominantly achieved through the reduction of nitroaromatic precursors or the functionalization of amino precursors.
Reduction of Nitroaromatic Precursors
The reduction of 4-nitrodiphenyl ether is a common and effective method for preparing this compound. This transformation can be accomplished using various techniques, including catalytic hydrogenation, chemical reduction, and electrochemical methods.
Catalytic hydrogenation offers a clean and efficient route for the selective reduction of the nitro group. This process typically involves the use of a metal catalyst and a hydrogen source.
Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere at controlled temperature and pressure. google.com For instance, the hydrogenation of 4,4'-dinitrodiphenyl ether in the presence of a Pd/C catalyst yields the corresponding diamino product, illustrating the effectiveness of this catalyst system for nitro group reduction. google.com While the complete reduction to the amine is common, careful control of reaction conditions, such as catalyst activity, hydrogen pressure, and reaction time, can allow for the isolation of the intermediate hydroxylamine (B1172632).
Enzymatic Catalysis: Biocatalytic methods have emerged as a sustainable alternative. Nitroreductase enzymes, such as the one from Pseudomonas pseudoalcaligenes, can catalyze the reduction of 4-nitrobiphenyl (B1678912) ether to 4-hydroxylaminobiphenyl ether with high selectivity. researchgate.netoup.com This enzymatic reduction is part of a two-step process where the resulting hydroxylamine can be further converted to other useful compounds. researchgate.netoup.com
Table 1: Catalytic Hydrogenation Methods for Nitroaromatic Precursors
| Catalyst System | Precursor | Product | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | 4,4'-Dinitrodiphenyl ether | 4,4'-Diaminodiphenyl ether | Effective for complete reduction to amine. google.com |
Various chemical reducing agents can be employed to convert 4-nitrodiphenyl ether to its hydroxylamino derivative. The choice of reagent is crucial for achieving the desired partial reduction.
Metal-Based Reductants: Zinc amalgam in the presence of a proton source like ethanol (B145695) has been used for the reduction of o-nitrobiphenyl to o-hydroxylaminobiphenyl. lookchem.com This method demonstrates the utility of metal amalgams in achieving the desired hydroxylamine product. lookchem.com
Chemoenzymatic Systems: A combination of a nitroreductase enzyme (NfsB) and a chemical reducing agent like sodium dithionite (B78146) can be used for the reduction of aromatic nitro compounds. researchgate.net This approach can overcome the limitations of using either the enzyme or the chemical reagent alone, leading to a more efficient conversion. researchgate.net
Electrochemical methods provide a high degree of control over the reduction process by tuning the applied potential. The reduction of nitroaromatic compounds, including nitrophenyl derivatives, has been studied using techniques like cyclic voltammetry. acs.orguchile.clrsc.orgrsc.org
Controlled Potential Electrolysis: The electrochemical reduction of C-4 nitrophenyl derivatives in protic media can lead to the formation of the corresponding arylhydroxylamines through a four-electron reduction process. uchile.cl The stability and further reactivity of the hydroxylamine can be influenced by the pH of the medium. uchile.cl The reduction of 4-nitrophenyl radicals grafted onto a carbon surface can also be achieved electrochemically to yield the corresponding amino groups, indicating the feasibility of this method for surface-modified materials. acs.org
Formation via Oxidation or Functionalization of Amino Precursors
An alternative synthetic route involves the oxidation or functionalization of the corresponding amino compound, 4-aminodiphenyl ether.
Oxidation of Amines: The synthesis of this compound can be achieved by reacting 4-aminodiphenyl ether with a suitable hydroxylating agent. ontosight.ai This process requires careful control of reaction conditions to ensure the selective formation of the desired hydroxylamine product. ontosight.ai
Construction of the Diphenyl Ether Linkage within Hydroxylamino Derivatives
In some synthetic strategies, the diphenyl ether linkage is formed after the hydroxylamino functionality is already present on one of the aromatic rings or is formed in situ.
Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ether bonds. This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. While direct application to hydroxylamino-substituted precursors is less common due to the reactivity of the hydroxylamino group, variations of this reaction could potentially be employed. For example, the synthesis of diphenyl ether derivatives has been achieved by reacting an m-halogenobenzyl ester with an alkali metal phenolate (B1203915). google.com
Nucleophilic Aromatic Substitution: The synthesis of nitrodiphenyl ethers, which are precursors to the target compound, often involves the nucleophilic aromatic substitution of a halogen on a nitro-activated ring with a phenoxide. For instance, 4,4'-dinitrodiphenyl ether can be prepared by the reaction of p-nitrochlorobenzene with a suitable phenoxide, catalyzed by CuI. google.com Similarly, 3-amino-4'-nitrodiphenyl ether can be synthesized from 4-chloronitrobenzene and meta-aminophenol. google.com These nitrodiphenyl ethers can then be reduced to the corresponding hydroxylamines.
Table 2: Methods for Constructing the Diphenyl Ether Linkage
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Ullmann Condensation | m-Halogenobenzyl ester, Alkali metal phenolate | Copper catalyst | Diphenyl ether derivative google.com |
| Nucleophilic Aromatic Substitution | p-Nitrochlorobenzene, Phenoxide | CuI | 4,4'-Dinitrodiphenyl ether google.com |
Williamson Ether Synthesis and its Chemical Adaptations
The Williamson ether synthesis, a cornerstone in the formation of ethers, is a versatile and widely employed method in both laboratory and industrial settings. scienceinfo.comchemeurope.com Developed in 1850 by Alexander Williamson, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. scienceinfo.comvedantu.com This method is adaptable for producing both symmetrical and unsymmetrical ethers. chemeurope.com
A general representation of the Williamson ether synthesis is the reaction of sodium ethoxide with chloroethane (B1197429) to produce diethyl ether and sodium chloride. wikipedia.org
Nucleophilic Substitution (SN2) Reaction Pathways
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.com In this concerted reaction, the alkoxide ion (RO⁻) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or a similar compound with a suitable leaving group (like a tosylate). scienceinfo.comwikipedia.org This "backside attack" results in the inversion of the stereochemical configuration at the carbon atom. numberanalytics.com For the SN2 reaction to be efficient, a good, strongly electronegative leaving group, typically a halide, is essential. wikipedia.org
The formation of this compound via this pathway would conceptually involve the reaction of a substituted phenoxide with an appropriate alkylating agent. The hydroxylamino group, or a protected version of it, would be present on one of the aromatic rings.
Influence of Alkylating Agent Structure and Stereochemistry on Reaction Outcomes
The structure of the alkylating agent is a critical factor in the success of the Williamson ether synthesis. scienceinfo.com
Primary Alkyl Halides: These are the preferred substrates as they are most susceptible to the SN2 attack and minimize competing side reactions. numberanalytics.commasterorganicchemistry.comucalgary.ca
Secondary Alkyl Halides: These can undergo the desired substitution, but often compete with elimination (E2) reactions, leading to the formation of alkenes. numberanalytics.commasterorganicchemistry.com
Tertiary Alkyl Halides: These are generally unsuitable for the Williamson synthesis as they are highly prone to elimination reactions due to steric hindrance, which impedes the backside attack required for SN2. scienceinfo.comnumberanalytics.commasterorganicchemistry.com
The stereochemistry of the alkylating agent is also a crucial consideration. Since the reaction proceeds via an SN2 mechanism, if the carbon atom bearing the leaving group is a stereocenter, the reaction will result in an inversion of its configuration.
| Alkyl Halide Type | Primary Reaction Pathway | Typical Outcome |
| Primary | S | High yield of ether |
| Secondary | S | Mixture of ether and alkene |
| Tertiary | E2 Elimination | Predominantly alkene |
Optimization of Reaction Conditions: Solvent Effects and Temperature
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. wikipedia.orgnumberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the alkoxide, which in turn enhances the nucleophilicity of the alkoxide anion. numberanalytics.com Protic solvents, in contrast, can solvate the nucleophile, reducing its reactivity. inrs.ca
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction. vedantu.comnumberanalytics.com Therefore, careful temperature control is necessary to achieve the desired outcome. inrs.ca
Catalysts: While not always necessary in laboratory settings, catalysts can be employed to enhance the reaction rate, especially when using less reactive alkylating agents like alkyl chlorides. vedantu.comwikipedia.org The addition of a catalytic amount of a soluble iodide salt can significantly improve the rate through in-situ formation of a more reactive alkyl iodide (Finkelstein reaction). vedantu.comwikipedia.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can also be used to increase the solubility and reactivity of the alkoxide. wikipedia.orginrs.ca
| Condition | Effect on Williamson Ether Synthesis |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and favor S |
| Temperature | Moderate temperatures (50-100 °C) are typical; higher temperatures can promote elimination. wikipedia.org |
| Base | Strong bases (e.g., NaH, KOtBu) are used to generate the alkoxide. numberanalytics.com |
| Catalyst | Soluble iodide salts or phase-transfer catalysts can increase reaction rates. vedantu.comwikipedia.org |
Intramolecular Cyclization in Related Systems
When the alkoxide and the leaving group are present within the same molecule, an intramolecular Williamson ether synthesis can occur, leading to the formation of a cyclic ether. masterorganicchemistry.com This process is particularly effective for the formation of 5- and 6-membered rings. masterorganicchemistry.com In the context of diphenyl ether systems, intramolecular cyclization can be a significant reaction pathway, sometimes leading to the formation of dibenzofurans. sigmaaldrich.com For instance, diphenyl ether itself can undergo intramolecular cyclization in the presence of palladium acetate (B1210297) to yield dibenzofuran. sigmaaldrich.com Such cyclizations are generally performed at high temperatures, sometimes exceeding 200°C. google.com
Ullmann Condensation and Related Coupling Reactions
The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming aryl ethers from the reaction of an aryl halide with a phenol. synarchive.comwikipedia.org This reaction is an important alternative to the Williamson ether synthesis, particularly for the synthesis of diaryl ethers.
Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often above 210 °C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org An illustrative example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org
The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org
For the synthesis of a substituted diphenyl ether like this compound, the Ullmann condensation would involve the coupling of a substituted phenol with a substituted aryl halide in the presence of a copper catalyst.
Alkoxymercuration-Demercuration Strategies for Ether Formation
Alkoxymercuration-demercuration is a two-step process that allows for the Markovnikov addition of an alcohol to an alkene, resulting in the formation of an ether. libretexts.orgbyjus.com This method is particularly useful because it avoids the carbocation rearrangements that can occur under acidic conditions. byjus.comlibretexts.org
The reaction proceeds in two stages:
Alkoxymercuration: The alkene reacts with mercuric trifluoroacetate (B77799) in the presence of an alcohol. The alcohol acts as a nucleophile, attacking the intermediate mercurinium ion at the more substituted carbon, following Markovnikov's rule. libretexts.orgmasterorganicchemistry.com
Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury with a hydrogen atom to yield the final ether product. libretexts.orgbyjus.com
This strategy could be conceptually applied to the synthesis of precursors to this compound if an appropriate alkene-containing starting material were available.
Functional Group Interconversions on the Hydroxylamino Moiety
The hydroxylamino group (-NHOH) is an intermediate oxidation state between an amino group (-NH2) and a nitro group (-NO2), which allows for its conversion into either of these functionalities through selective oxidation or reduction. It can also undergo substitution reactions on the nitrogen atom.
The hydroxylamino moiety of this compound can be selectively oxidized to the corresponding nitroso derivative. Research has shown that this compound (4-NHOH) is converted to 4-nitrosobiphenyl (B155253) ether (4-NO). nih.gov In one study, this conversion was observed to be complete after 30 minutes of incubation in the absence of NADPH. nih.gov This transformation highlights the susceptibility of the hydroxylamino group to oxidation, a key step in certain metabolic activation pathways. nih.gov
| Reactant | Reagent/Condition | Product |
| This compound | Oxidation (e.g., air, mild oxidizing agents) | 4-Nitrosobiphenyl ether |
This interactive table summarizes the selective oxidation transformation.
Conversely, the hydroxylamino group can be selectively reduced to the corresponding primary amine. The reduction of this compound yields 4-aminodiphenyl ether. This transformation is a critical step in the detoxification pathway of corresponding nitroaromatic compounds, as the hydroxylamine is often a reactive intermediate. oup.comresearchgate.net This reduction can be accomplished using various reducing agents common in organic synthesis, such as catalytic hydrogenation or certain metal hydrides. For instance, studies on related nitroaromatic compounds have demonstrated the use of enzymes like nitroreductases, which catalyze the reduction of a nitro group through the hydroxylamine stage to the amine. oup.comresearchgate.net In the presence of a co-factor like NADPH, the equilibrium between the hydroxylamine and the nitroso form can be shifted towards the reduced hydroxylamine state. nih.gov
| Reactant | Reagent/Condition | Product |
| This compound | Reduction (e.g., catalytic hydrogenation, nitroreductases) | 4-Aminodiphenyl ether |
This interactive table summarizes the selective reduction transformation.
The nitrogen atom of the hydroxylamino group is nucleophilic and can participate in substitution reactions to form various derivatives.
N-Acetylation: The hydroxylamino group can be acetylated to form N-hydroxyacetylamino derivatives. Research has documented the synthesis of 4-hydroxyacetylaminobiphenyl ether, also referred to as 4-N(OH)Ac, from this compound. nih.gov This reaction is significant as N-acetylation is a key metabolic process for many aromatic amines and their derivatives, often mediated by N-acetyltransferase (NAT) enzymes. nih.govresearchgate.net Further acetylation can also occur on the oxygen atom, leading to products like 4-acetoxyacetylaminobiphenyl ether [4-N(OAc)Ac]. nih.gov
N-Alkylation: General methods for the N-alkylation of amines are applicable to this compound to produce N-alkylated derivatives. These methods often involve the reaction with alcohols or carboxylic acids in the presence of a catalyst. rsc.orgcsic.es For instance, catalytic systems based on transition metals like palladium, ruthenium, or iridium can facilitate the N-alkylation of amines using alcohols, in what is known as a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgorganic-chemistry.org These reactions are environmentally favorable as the primary byproduct is water. rsc.org Gas-phase alkylation over metal oxide catalysts is another established method. google.com
| Reaction Type | Reactant | Reagent/Condition | Product Example |
| N-Acetylation | This compound | Acetylating agent (e.g., acetic anhydride (B1165640), acetyl-CoA) | 4-Hydroxyacetylaminobiphenyl ether |
| N,O-Diacetylation | This compound | Excess acetylating agent | 4-Acetoxyacetylaminobiphenyl ether |
| N-Alkylation | This compound | Alcohol, Catalyst (e.g., Pd, Ru, Ir) | N-alkyl-N-(4-phenoxyphenyl)hydroxylamine |
This interactive table summarizes key N-substitution and derivatization reactions.
Regioselectivity and Stereochemical Control in Synthetic Routes
Regioselectivity is a crucial aspect of the synthesis and transformation of substituted aromatic compounds like this compound. The "4-" substitution pattern is itself a result of regioselective synthesis, typically starting from the nitration of diphenyl ether, which favors substitution at the para position.
A significant example of regioselectivity in the transformation of this compound is its enzymatic conversion to an aminophenol. oup.com Research has shown that hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 can stoichiometrically convert this compound into 2-amino-5-phenoxyphenol. oup.com This transformation, a type of Bamberger rearrangement, is highly regioselective, with the amino group being introduced ortho to the original hydroxylamino position and the hydroxyl group migrating. This enzymatic approach demonstrates precise control over the reaction's outcome, yielding a specific isomer that is valuable as an intermediate for other materials. oup.com
The directing effects of the phenoxy and hydroxylamino groups also govern the regioselectivity of further electrophilic substitution reactions on the aromatic rings. Computational methods are increasingly used to predict the regioselectivity of such reactions, for example by calculating the activation barriers for substitution at different positions. beilstein-journals.org As there are no chiral centers in this compound, stereochemical control is not a factor in its synthesis or the reactions discussed.
Reactivity and Mechanistic Studies
Reactivity of the Hydroxylamino Group
The -NHOH group is a versatile functional group, capable of acting as a nucleophile or, upon activation, an electrophile. It is also susceptible to rearrangement and radical-mediated transformations.
The hydroxylamino group contains two nucleophilic centers: the nitrogen and the oxygen atoms. In substitution reactions, the nitrogen atom is generally the more potent nucleophile. cardiff.ac.uk N-Arylhydroxylamines can participate in nucleophilic substitution reactions with activated aromatic halides. thieme-connect.de For instance, hydroxylamine (B1172632) can displace fluoride (B91410) from pentafluorobenzene (B134492) to yield N-(pentafluorophenyl)hydroxylamine. thieme-connect.de
Furthermore, the nitrogen atom of hydroxylamines can be arylated through transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are effective for the N-arylation of hydroxylamines with aryl halides, providing a direct route to more complex N-arylhydroxylamine structures. organic-chemistry.org It is expected that the nitrogen atom of 4-Hydroxylaminodiphenyl ether would similarly serve as the primary site for nucleophilic attack in such reactions.
While inherently nucleophilic, the hydroxylamine functionality can be rendered electrophilic. This "umpolung" reactivity is achieved by converting the hydroxyl group into a better leaving group, for example, by acylation or sulfonylation. nih.gov This activation facilitates the cleavage of the N-O bond. nih.govrsc.orgnih.gov
Mechanistic studies on related O-aryl N-sulfinylhydroxylamines suggest that nucleophilic attack at the sulfur atom can lead to the loss of a phenolate (B1203915) leaving group, forming a transient sulfinyl nitrene species. nih.gov Alternatively, in reactions catalyzed by transition metals like iron, N-O bond cleavage can lead to the formation of nitrene intermediates, which can then undergo intramolecular C-H amination. nih.gov These pathways highlight the importance of the N-O bond's reactivity in synthetic transformations, allowing the nitrogen atom to function as an electrophile. mdpi.com
Aryl hydroxylamines are known to undergo rearrangement reactions. A notable example is the enzymatic rearrangement of 4-hydroxylaminobiphenyl ether, a close analog of the title compound, into 2-amino-5-phenoxyphenol. This transformation is catalyzed by a hydroxylaminobenzene mutase. This type of rearrangement, where the amino group migrates to the ortho position of the aromatic ring, is a known pathway for aryl hydroxylamines.
Other related rearrangements in organic chemistry include the Beckmann rearrangement of oximes and the benzidine (B372746) rearrangement of 1,2-diphenylhydrazine, which transforms into 4,4'-diaminobiphenyl under acidic conditions. libretexts.orgbdu.ac.in The benzidine rearrangement is described as a thieme-connect.dethieme-connect.desigmatropic reaction. bdu.ac.in While not directly applicable to this compound, these reactions illustrate the propensity of related structures to undergo significant molecular reorganization.
The hydroxylamino group can participate in single-electron transfer (SET) processes to form nitrogen-centered radicals. Research has shown that protonated electron-poor O-aryl hydroxylamines can generate highly electrophilic aminium radicals under photoredox catalysis. nih.govsci-hub.seresearchgate.net These aminium radicals are potent electrophiles that can undergo polarized addition to aromatic compounds, enabling direct C-H amination. nih.govsci-hub.seresearchgate.netacs.org
Electrochemically, the reduction of N-arylhydroxylamines in aprotic solvents can occur through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net This process involves the initial formation of a radical anion, which subsequently undergoes cleavage of the N-OH bond. researchgate.net Additionally, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been demonstrated, which is thought to proceed via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway involving nitrosoarene intermediates. organic-chemistry.org
Reactivity of the Diphenyl Ether Linkage
The C-O-C bond in diaryl ethers is notably stable due to the sp² hybridization of the aromatic carbons, which strengthens the bond and disfavors common cleavage mechanisms.
The cleavage of the diphenyl ether linkage in this compound is challenging under standard conditions.
Resistance to Acid-Catalyzed Cleavage Unlike alkyl ethers, which are readily cleaved by strong acids like HBr and HI, diaryl ethers are generally unreactive under these conditions. libretexts.orgrsc.org The mechanism for acid-catalyzed ether cleavage typically involves protonation of the ether oxygen followed by an SN1 or SN2 nucleophilic attack. libretexts.orgmasterorganicchemistry.com However, the C(sp²)-O bond of a diaryl ether is strong, and the sp²-hybridized carbon is not susceptible to backside SN2 attack. rsc.orgmasterorganicchemistry.com Similarly, the formation of an unstable aryl cation makes an SN1 pathway unfavorable. Studies have confirmed that diphenyl ether is stable even in harsh systems like acidic concentrated lithium bromide (ACLB) solution at elevated temperatures. rsc.org
Alternative Cleavage Pathways Despite its general stability, the diphenyl ether bond can be cleaved under specific, more energetic conditions or through alternative mechanistic pathways.
| Cleavage Method | Conditions & Mechanism | Products |
| Photochemical Cleavage | UV irradiation in a solvent like ethanol (B145695). Proceeds via excitation to a singlet state, followed by dissociation into a phenoxy and a phenyl radical pair. nih.govacs.org | Intramolecular recombination gives rearrangement products (e.g., 2- and 4-hydroxybiphenyls). Escape from the solvent cage followed by H-abstraction gives diffusion products (e.g., phenol (B47542) and benzene). nih.gov |
| Photoredox Catalysis | Visible light, acridinium (B8443388) photocatalyst, aryl carboxylic acid, and a Lewis acid (e.g., Cu(TMHD)₂). nih.govnih.gov Involves electrophilic attack of a photogenerated aryl carboxylic radical on the ether's electron-rich ring, followed by acidolysis and hydrolysis. nih.govnih.gov | Two molecules of the corresponding phenols. nih.gov |
These findings indicate that while the diphenyl ether linkage of this compound is robust against simple acid hydrolysis, it can be cleaved through photochemical or advanced catalytic methods that proceed via radical intermediates.
Electrophilic Aromatic Substitution on the Phenyl Rings
The this compound molecule contains two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the hydroxylamino (-NHOH) group and the phenoxy (-O-Ph) group.
Both the -NHOH and the phenoxy groups are activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). msu.edumasterorganicchemistry.com They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comorganicmystery.com Both groups are also ortho, para-directors.
In this compound:
Ring A (substituted with -NHOH): The hydroxylamino group is a strong activating group, analogous to -OH and -NH₂. msu.edu It strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is occupied by the ether linkage.
Ring B (substituted with the phenoxy group): The ether linkage (-O-) is also an activating, ortho, para-directing group. byjus.comtestbook.com It will direct incoming electrophiles to positions 2', 6' (ortho), and 4' (para).
Due to the significantly stronger activating nature of the -NHOH group compared to the phenoxy group, electrophilic attack is expected to occur preferentially on Ring A. msu.edumasterorganicchemistry.com However, with strong electrophiles or forcing conditions, substitution on Ring B is also possible.
Table 1: Directing Effects of Substituents in this compound
| Ring | Substituent | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| Ring A | -NHOH | Strongly Activating | ortho, para | 3 and 5 |
| Ring B | -O-Ar | Activating | ortho, para | 2', 6', and 4' |
Kinetic and Thermodynamic Aspects of Reactions
The kinetics of the reactions of this compound, particularly its acid-catalyzed rearrangement, have been inferred from studies on analogous N-arylhydroxylamines. The Bamberger rearrangement is found to follow pseudo-first-order kinetics. researchgate.net
Kinetic studies provide significant insight into the reaction mechanism. The rate of the rearrangement is highly dependent on the acidity of the medium. researchgate.netresearchgate.net A key piece of evidence comes from Hammett plots, which correlate reaction rates with substituent electronic effects. For the Bamberger rearrangement, a large negative value for the reaction constant, rho (ρ ≈ -3.19), is observed. researchgate.netresearchgate.net This indicates that electron-donating groups on the aryl ring accelerate the reaction by stabilizing a buildup of positive charge in the rate-determining transition state. This strongly supports the formation of a cationic nitrenium intermediate. researchgate.net
Furthermore, the entropy of activation (ΔS‡) for this rearrangement is typically positive, which is consistent with a dissociative, Sₙ1-type mechanism where the transition state is less ordered than the reactants. researchgate.netresearchgate.net
Table 2: Kinetic Data for the Analogous Bamberger Rearrangement
| Parameter | Value/Observation | Implication | Reference |
|---|---|---|---|
| Reaction Order | Pseudo-first-order | Rate depends on [Arylhydroxylamine] and [H⁺] | researchgate.net |
| Hammett Constant (ρ) | -3.19 | Buildup of positive charge in the transition state | researchgate.netresearchgate.net |
| Entropy of Activation (ΔS‡) | Positive | Dissociative (Sₙ1-like) rate-determining step | researchgate.netresearchgate.net |
| Nitrenium Ion Lifetime | ~1.5 ns (for a related species) | Exists as a discrete, albeit short-lived, intermediate | cdnsciencepub.com |
Thermodynamically, the cleavage of the C-O bond in the diphenyl ether moiety requires harsh conditions and significant energy input. masterorganicchemistry.comacs.org In contrast, the reactions involving the hydroxylamino group, such as the Bamberger rearrangement, proceed under much milder acidic conditions, indicating a more accessible thermodynamic pathway for the cleavage and rearrangement of the N-O bond.
Detailed Reaction Mechanism Elucidation
The mechanisms for the primary reactions of this compound are elucidated through a combination of kinetic studies, product analysis, and computational chemistry.
Mechanism of Acid-Catalyzed Hydrolysis (Bamberger Rearrangement): The most widely accepted mechanism proceeds through several distinct steps:
Protonation: The reaction initiates with the rapid and reversible protonation of the oxygen atom of the hydroxylamino group by an acid catalyst (e.g., H₃O⁺). wikipedia.orgresearchgate.net
Formation of the Nitrenium Ion: This is the slow, rate-determining step (RDS) of the reaction. The protonated hydroxylamine undergoes heterolytic cleavage of the N-O bond, losing a molecule of water to form a highly reactive, resonance-stabilized arylnitrenium ion. wikipedia.orgresearchgate.netresearchgate.net The positive charge is delocalized into the aromatic ring.
Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks one of the electron-deficient carbons of the aromatic ring of the nitrenium ion. The attack occurs predominantly at the para position due to steric and electronic factors. wikipedia.org
Deprotonation/Rearomatization: The resulting intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final 4-aminophenol (B1666318) product. wikipedia.org
While the free nitrenium ion is a cornerstone of the classical mechanism, some computational studies have proposed a more nuanced model where the ion exists as part of a solvent-caged complex or proceeds through an aniline (B41778) dication-like transition state, avoiding a truly "free" cationic intermediate. researchgate.net
Mechanism of Reductive Scission: The reductive cleavage of the N-O bond is best described by a radical mechanism, particularly in photoredox or metal-catalyzed systems:
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from a reducing species (e.g., an excited-state photocatalyst or a low-valent metal) to the hydroxylamine. acs.orgacs.org
N-O Bond Cleavage: The resulting radical anion is unstable and rapidly undergoes fragmentation, cleaving the weak N-O bond.
Radical Formation: This scission produces a nitrogen-centered (amidyl) radical and a phenoxide anion. researchgate.netacs.org This highly reactive radical intermediate is then poised for further synthetic transformations.
This mechanistic pathway underscores the utility of the hydroxylamino group as a precursor to nitrogen-centered radicals under reductive conditions.
Compound Index
Derivatives and Analogs Research
Synthesis of Substituted 4-Hydroxylaminodiphenyl Ethers
The synthesis of substituted analogs of 4-Hydroxylaminodiphenyl ether typically involves multi-step processes, often beginning with the construction of a substituted 4-nitrodiphenyl ether, which is then selectively reduced to the corresponding hydroxylamine (B1172632). Classical methods like the Williamson ether synthesis and the Ullmann condensation are foundational. masterorganicchemistry.combyjus.com The Williamson synthesis involves the reaction of a phenoxide with an alkyl or aryl halide, while the Ullmann condensation typically uses a copper catalyst to couple an aryl halide with a phenol (B47542). byjus.comscielo.org.mx Modern cross-coupling strategies may also be employed.
The introduction of alkyl and aryl groups onto the diphenyl ether skeleton can be achieved by starting with appropriately substituted precursors. For instance, an alkyl-substituted phenol can be coupled with 4-nitrofluorobenzene, or an alkyl-substituted aryl boronic acid could be coupled with a phenolic partner, followed by the reduction of the nitro group. Metal-free arylation techniques using diaryliodonium salts represent another potential route for creating aryl-substituted ethers. researchgate.net
| Substituent (Position) | Derivative Name | Common Synthetic Strategy |
|---|---|---|
| Methyl (e.g., at C-4') | 4-Hydroxylamino-4'-methyldiphenyl ether | Ullmann condensation of 4-iodotoluene (B166478) and 4-nitrophenol, followed by reduction. |
| tert-Butyl (e.g., at C-4') | 4-tert-Butyl-4'-hydroxylaminodiphenyl ether | Williamson synthesis using sodium 4-tert-butylphenoxide and 1-fluoro-4-nitrobenzene, followed by reduction. masterorganicchemistry.com |
| Phenyl (e.g., at C-4') | 4-Hydroxylamino-[1,1'-biphenyl]-4-yl ether | Suzuki-type coupling of 4-phenoxyphenol (B1666991) with a nitrophenyl boronic acid, followed by reduction. rsc.org |
The synthesis of halogenated analogs follows similar principles, using halogen-substituted precursors. The reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl, which can influence the choice of starting materials. scielo.org.mx These derivatives are valuable for probing the effects of electronegativity and steric bulk on the molecule's properties.
| Halogen Substituent | Example Derivative | Synthetic Approach Highlight |
|---|---|---|
| Fluoro (F) | 4-Fluoro-4'-hydroxylaminodiphenyl ether | Coupling of 4-fluorophenol (B42351) with 1-bromo-4-nitrobenzene. |
| Chloro (Cl) | 3'-Chloro-4-hydroxylaminodiphenyl ether | Ullmann reaction between 3-chlorophenol (B135607) and 1-iodo-4-nitrobenzene. scielo.org.mx |
| Bromo (Br) | 4-Bromo-4'-hydroxylaminodiphenyl ether | Coupling of 4-bromophenol (B116583) with 4-nitrophenylboronic acid. |
To study electronic effects, derivatives featuring electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups are synthesized. The presence of an electron-withdrawing group on the aryl halide can increase the yield in nucleophilic aromatic substitution and Ullmann condensations. scielo.org.mx Conversely, electron-donating groups on the phenol component can enhance its nucleophilicity. Research in related fields has shown that the introduction of EDGs or EWGs can significantly alter the electronic properties and reactivity of aryl ethers. rsc.org
| Group Type | Example Substituent | Resulting Derivative | Key Synthetic Consideration |
|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃ (Methoxy) | 4-Hydroxylamino-4'-methoxydiphenyl ether | Use of 4-methoxyphenol (B1676288) as a nucleophile. |
| Electron-Withdrawing (EWG) | -CN (Cyano) | 4-Cyano-4'-hydroxylaminodiphenyl ether | Use of 4-fluoro-benzonitrile as an electrophile in nucleophilic aromatic substitution. |
| Electron-Withdrawing (EWG) | -NO₂ (Nitro) | 4-Hydroxylamino-3'-nitrodiphenyl ether | Requires careful selective reduction of the precursor dinitro compound. |
Functionalization of the Hydroxylamino Nitrogen
Direct modification of the hydroxylamino (-NHOH) moiety is a key area of research for creating derivatives with altered chemical and biological properties.
The nitrogen atom in a hydroxylamine can be oxidized. The oxidation of tertiary amines and nitrogen heterocycles to their corresponding N-oxides is a well-established transformation, commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or reagents like sodium percarbonate. organic-chemistry.orgwikipedia.orgthieme-connect.de While the target molecule is a hydroxylamine, not a tertiary amine, these oxidative methods can be adapted. Oxidation of the hydroxylamino nitrogen in this compound could potentially lead to a nitrone or a nitroso derivative, depending on the reaction conditions. The term "N-oxide" in this context refers to the product of nitrogen oxidation.
The nucleophilic character of the hydroxylamino group allows for straightforward derivatization via acylation and sulfonylation.
N-Acyl Derivatives : These are synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction yields an N-acyl-N-(4-phenoxyphenyl)hydroxylamine.
N-Sulfonyl Derivatives : Similarly, N-sulfonyl derivatives are prepared by treating the parent hydroxylamine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This general approach is used for synthesizing a variety of N-sulfonyl compounds. nih.gov
These reactions allow for the introduction of a wide array of functional groups, enabling detailed exploration of their effects.
| Functionalization | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| N-Acylation | Acyl Halide | Acetyl Chloride | N-Acetyl-N-(4-phenoxyphenyl)hydroxylamine |
| N-Acylation | Carboxylic Anhydride | Acetic Anhydride | N-Acetyl-N-(4-phenoxyphenyl)hydroxylamine |
| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | N-(4-phenoxyphenyl)-N-(tosyl)hydroxylamine |
Imine and Oxime Formation from Related Hydroylamines
Hydroxylamines, including aromatic variants structurally related to this compound, are key precursors in the formation of imines and oximes. These reactions typically involve the condensation of the hydroxylamine group (-NHOH) with a carbonyl compound (an aldehyde or a ketone). tutorchase.commasterorganicchemistry.com
Oxime Formation: The reaction of a hydroxylamine with an aldehyde or ketone yields an oxime. tutorchase.commasterorganicchemistry.com This process involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism is consistent for various hydroxylamines, including O-substituted and N-alkylhydroxylamines. masterorganicchemistry.comacs.org The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.com For aryl hydroxylamines, this reaction provides a pathway to introduce a C=N-OH functional group.
Imine Formation: Imines, also known as Schiff bases, are formed when a primary amine reacts with an aldehyde or ketone. tutorchase.com While this compound is a hydroxylamine, its corresponding amine, 4-aminodiphenyl ether, can readily form imines. The mechanism is analogous to oxime formation, involving a nucleophilic attack by the amine nitrogen on the carbonyl carbon and subsequent dehydration. masterorganicchemistry.com
The table below summarizes the reactants and products in imine and oxime formation reactions relevant to hydroxylamine and primary amine precursors.
| Precursor Functional Group | Reactant | Product Functional Group | Product Class |
| Hydroxylamine (-NHOH) | Aldehyde (R-CHO) or Ketone (R₂C=O) | C=N-OH | Oxime |
| Primary Amine (-NH₂) | Aldehyde (R-CHO) or Ketone (R₂C=O) | C=N-R' | Imine (Schiff Base) |
Table 1: Imine and Oxime Formation Summary
Studies on O-aryl oximes have also investigated imine exchange reactions, where an existing oxime can react with another hydroxylamine to form a new oxime, a process that can be used to generate diverse compound libraries. psu.edu
Design and Synthesis of Chemically Related Ether-Containing Structures
The synthesis of diaryl ethers is a cornerstone of research into compounds related to this compound. These methods allow for the creation of a diverse library of analogs by varying the aromatic rings and their substituents.
Common synthetic strategies include:
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.org For instance, N,N-dimethylglycine has been used to promote the copper-catalyzed Ullmann-type synthesis of diaryl ethers at relatively low temperatures (90°C). organic-chemistry.org
Copper-Promoted Coupling: Modern variations often use copper(II) acetate (B1210297) to promote the coupling of arylboronic acids with phenols at room temperature. This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org
Palladium-Catalyzed Reactions: Catalyst systems derived from palladium acetate (Pd(OAc)₂) and specific ligands can effectively facilitate the C-O cross-coupling to form diaryl ethers. organic-chemistry.org
Metal-Free Synthesis: To avoid metal catalysts, methods using diaryliodonium salts or o-silylaryl triflates have been developed. For example, the reaction of diaryliodonium tosylates with phenols in the presence of potassium carbonate provides unsymmetrical diaryl ethers in good yields. organic-chemistry.org Another approach involves the direct coupling of phenols with electron-deficient aryl halides in DMSO, assisted by microwave irradiation. organic-chemistry.org
Researchers have applied these principles to create complex, biologically active molecules. For example, a series of novel diphenyl ether carboxamide derivatives were designed and synthesized by splicing a diaryl ether scaffold with an amide fragment to develop new fungicides. acs.org Similarly, diaryl ether analogs incorporating a 1,3,4-oxadiazole (B1194373) core have been synthesized to explore potential antibacterial and antimycobacterial activities. humanjournals.com The synthesis often starts with a precursor like 4,4′-oxydibenzaldehyde, which can undergo further reactions, such as Michael additions, to build more complex heterocyclic systems linked by a diphenyl ether moiety. nih.gov
The following table outlines several synthetic protocols for diaryl ether formation.
| Method | Catalysts/Promoters | Key Reactants | Typical Conditions |
| Ullmann Condensation | CuI, N,N-dimethylglycine | Aryl halide, Phenol | 90°C |
| Cu(II)-Promoted Coupling | Cu(OAc)₂, Tertiary Amine | Arylboronic acid, Phenol | Room Temperature |
| Metal-Free Arylation | Diaryliodonium Salts, K₂CO₃ | Diaryliodonium salt, Phenol | Acetonitrile (B52724) solvent |
| SNAr Coupling | None (Microwave-assisted) | Electron-deficient aryl halide, Phenol | Refluxing DMSO |
Table 2: Selected Synthetic Protocols for Diaryl Ethers
Structure-Reactivity Relationship Studies in Derivatives
Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of diphenyl ether derivatives influences their chemical behavior and biological efficacy. These studies systematically alter parts of the molecule and measure the resulting changes in a specific endpoint, such as reaction rates or inhibitory activity against a biological target.
A key area of investigation is the impact of substituents on the aromatic rings of the diphenyl ether core.
Herbicidal and Fungicidal Activity: In the development of new herbicides, SAR studies revealed that the introduction of a nitro group and a tetrahydrophthalimide moiety into the diphenyl ether structure is beneficial for biological activity. researcher.life For a series of diphenyl ether derivatives containing unsaturated carboxylates, the butenoate group was identified as the most promising for herbicidal action. nih.gov In another study on antifungal agents, SAR analysis showed that a benzyl (B1604629) scaffold was important for activity, and the introduction of a halogen atom on the benzyl ring improved the potency against the fungus Sclerotinia sclerotiorum. acs.org
Antitubercular Activity: Quantitative Structure-Activity Relationship (QSAR) studies have been performed to identify the structural features of diphenyl ether analogs that are favorable for inhibiting the Mycobacterium tuberculosis enzyme InhA. benthamdirect.com Both 2D and 3D QSAR models were developed, which help guide the design of new, more potent inhibitors. benthamdirect.com
Ion Channel Activation: The diphenyl ether structure has been identified as an essential core for activating BKCa channels. acs.org SAR studies on a series of derivatives led to the discovery of potent activators, demonstrating that specific substitutions could significantly enhance efficacy. acs.org
These studies often employ computational modeling alongside experimental synthesis and testing. Data-driven approaches can build quantitative structure–reactivity relationship (QSRR) models that predict chemical reactivity based solely on molecular structure, facilitating more efficient synthesis planning. chemrxiv.org The general principle is that the electronic and steric properties of substituents—such as electron-donating or withdrawing groups, size, and hydrophobicity—profoundly affect how the molecule interacts with its target, whether it be another chemical reagent or a biological receptor. nih.govchemrxiv.org
The table below provides examples of how structural modifications in diphenyl ether derivatives correlate with observed activity.
| Derivative Class | Structural Modification | Impact on Activity/Reactivity | Reference |
| Herbicidal Ethers | Addition of nitro and tetrahydrophthalimide groups | Increased herbicidal activity | researcher.life |
| Antifungal Carboxamides | Introduction of a halogen on the benzyl ring | Improved antifungal potency | acs.org |
| Antitubercular Analogs | Modifications identified by 2D/3D QSAR models | Guided design for enhanced InhA inhibition | benthamdirect.com |
| BKCa Channel Activators | Optimization of substitutions on the ether core | Discovery of potent activators (e.g., 10b) | acs.org |
Table 3: Structure-Reactivity Relationship Examples in Diphenyl Ether Derivatives
Advanced Spectroscopic and Structural Elucidation Studies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Expected Infrared (IR) Absorption Bands:
The IR spectrum of 4-Hydroxylaminodiphenyl ether is expected to be dominated by several key absorptions. The O-H stretching vibration of the hydroxylamine (B1172632) group is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H stretching vibration, also from the hydroxylamine group, would likely be observed in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.czmasterorganicchemistry.com
The C-O-C asymmetric stretching of the diphenyl ether moiety is a characteristic feature and is expected to produce a strong absorption band around 1240-1260 cm⁻¹, while the symmetric stretch would appear near 1050 cm⁻¹. openstax.orglibretexts.org Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-N stretching vibration of the hydroxylamine group is expected in the 1020-1250 cm⁻¹ range. libretexts.org
Expected Raman Scattering Peaks:
Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. mdpi.com The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. Therefore, intense peaks corresponding to the ring breathing modes are expected. The C-O-C symmetric stretch, which might be weak in the IR spectrum, could show a more prominent signal in the Raman spectrum. Low-frequency Raman spectroscopy could potentially provide insights into the intermolecular vibrations and crystalline structure of the compound. mdpi.compreprints.org
A comparative analysis with related compounds, such as 4-nitro-2-phenoxy aniline (B41778), for which computational and experimental FTIR data exist, can further aid in the assignment of vibrational modes. asianpubs.org
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Hydroxylamine | O-H Stretch | 3200-3400 | Medium-Broad | Weak |
| Hydroxylamine | N-H Stretch | 3300-3500 | Medium | Medium |
| Aromatic Rings | C-H Stretch | 3000-3100 | Medium-Weak | Strong |
| Aromatic Rings | C=C Stretch | 1400-1600 | Medium-Strong | Strong |
| Diphenyl Ether | C-O-C Asymmetric Stretch | 1240-1260 | Strong | Medium |
| Diphenyl Ether | C-O-C Symmetric Stretch | ~1050 | Medium | Strong |
| Hydroxylamine | C-N Stretch | 1020-1250 | Medium | Medium |
This table is based on established group frequencies and data from analogous compounds. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. msu.edu The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the two aromatic rings.
The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. pearson.com For diphenyl ether itself, the electronic transitions are well-characterized. The introduction of the hydroxylamino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl ether, due to the electron-donating nature of the -NHOH group which extends the conjugation.
By analogy with other substituted aromatic compounds, the π → π* transitions are likely to occur in the near-ultraviolet region (200-400 nm). du.edu.eg For instance, studies on vinyl ethers show that substituents can shift the position and intensity of absorption bands. conicet.gov.ar Theoretical calculations could provide a more precise prediction of the electronic spectrum. researchgate.net
Predicted Electronic Transitions and Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λ_max Region (nm) |
| π → π | Phenyl Rings | 200 - 280 |
| n → π | Hydroxylamine/Ether | > 280 |
This table provides a qualitative prediction. Experimental determination in various solvents would be necessary for accurate characterization.
X-ray Crystallography for Definitive Molecular Structure Determination
While a crystal structure for this compound itself has not been reported, studies on closely related compounds, such as 4-phenoxyaniline (B93406) derivatives, offer significant insights. rsc.orgrsc.org Research on 4-(4′-substituted)-phenoxyanilines reveals that the dihedral angle between the two aromatic rings is a key conformational feature. rsc.org For instance, in 4-nitro-2-phenoxy aniline, this angle is reported to be 71.40(12)°. asianpubs.org A similar twisted conformation is expected for this compound.
The presence of the hydroxylamino group (-NHOH) would introduce the potential for strong intermolecular hydrogen bonding. Specifically, the -OH and -NH groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is likely to result in a well-defined hydrogen-bonding network in the crystal lattice, significantly influencing the molecular packing. This is in contrast to some 4-phenoxyanilines where N-H···O and cooperative N-H···N-H interactions are observed. rsc.org
Anticipated Crystallographic Data for this compound
| Parameter | Expected Features |
| Crystal System | Dependent on packing, likely monoclinic or orthorhombic |
| Space Group | To be determined |
| Key Dihedral Angle | Significant twist between the two phenyl rings |
| Hydrogen Bonding | Extensive network involving the -NHOH group |
| Molecular Packing | Influenced by both van der Waals forces and hydrogen bonding |
This table is speculative and based on data from analogous structures. Single-crystal X-ray diffraction analysis is required for definitive data.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules. scispace.com It measures the differential absorption of left- and right-circularly polarized light.
This compound, in its native state, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a circular dichroism spectrum.
However, chiroptical spectroscopy would become a critical analytical tool if chiral derivatives of this compound were to be synthesized. For example, the introduction of a chiral center elsewhere in the molecule or the resolution of atropisomers (if rotational barriers around the C-O or C-N bonds were sufficiently high to allow for the isolation of stable enantiomers) would render the molecule chiral. Studies on other hydroxylamine derivatives have explored stereochemistry and rotational barriers. acs.org In such cases, CD spectroscopy would be essential for:
Confirming the presence of chirality.
Determining the enantiomeric excess (ee) of a sample.
Assigning the absolute configuration of the enantiomers, often in conjunction with computational methods.
The chiroptical properties of other complex molecules, such as cryptophane derivatives, have been investigated to understand their three-dimensional structures in solution. researchgate.net A similar approach could be applied to chiral derivatives of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. schrodinger.com These calculations can determine a molecule's most stable three-dimensional arrangement and the behavior of its electrons, which dictates its chemical and physical properties. wikipedia.orgrsc.org
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orglibguides.com This process determines key parameters such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.orgnist.gov For instance, studies on similar structures like dimethyl ether have established precise bond lengths and angles through both experimental and computational means. researchgate.net However, specific optimized geometry data, including bond lengths and angles for 4-Hydroxylaminodiphenyl ether, are not available in the reviewed literature. Consequently, a conformational analysis, which would explore the different spatial arrangements (conformers) of the molecule and their relative energies, has not been reported.
Electronic Energy Levels and Frontier Molecular Orbitals
The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. schrodinger.comnih.gov These "frontier orbitals" are crucial for understanding a molecule's reactivity, as they represent the regions most likely to donate or accept electrons in a chemical reaction. utdallas.edursc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitation properties. schrodinger.comutdallas.edumdpi.com While computational studies on various diphenyl ether derivatives have analyzed their frontier orbitals, no such data has been published for this compound. sioc-journal.cnresearchgate.netbohrium.com
Charge Distribution and Electrostatic Potential Maps
An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, providing a visual guide to its electrophilic and nucleophilic sites. sioc-journal.cn Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. sioc-journal.cn This analysis is vital for predicting intermolecular interactions. Despite its utility, ESP maps and detailed charge distribution analyses for this compound have not been reported in scientific publications.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. utdallas.eduacs.org This involves mapping the energy changes as reactants transform into products and identifying the high-energy transition states that must be overcome. acs.org
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or angle, is systematically varied. This method helps in locating transition states and understanding reaction pathways. acs.org Theoretical studies on hydroxylamine (B1172632) derivatives and diphenyl ethers have utilized PES scans to investigate reaction mechanisms like hydrogen atom transfer or cycloadditions. nih.govlibguides.comacs.org However, no PES scans for reactions involving this compound are documented.
Reaction Coordinate Analysis
Reaction coordinate analysis involves identifying the key geometric changes that define the path of a reaction from reactants to products via the transition state. This analysis provides a detailed understanding of the bond-making and bond-breaking processes. acs.org While general mechanisms for ether cleavage and reactions of hydroxylamines are known, a specific computational analysis of the reaction coordinates for any transformation of this compound is currently absent from the literature. nist.gov
Rate Constant and Equilibrium Constant Predictions
Theoretical methods can be employed to predict the rate constants and equilibrium constants of reactions involving this compound. For instance, the equilibrium between hydroxylamines and their corresponding nitroxides can be investigated using density-functional theory calculations. scispace.com The equilibrium constant (Keq) for such reactions is crucial for understanding their stability and reactivity. scispace.com
The study of reaction kinetics, such as the rearrangement of N-arylamine oxides to O-arylhydroxylamines, can also be aided by computational approaches. researchgate.netrsc.org The rate of such isomerizations has been shown to correlate with solvent properties like dielectric constants and hydrogen-bonding ability, which can be modeled computationally. researchgate.netrsc.org For the formation of oximes from aldehydes and hydroxylamine, equilibrium constants for adduct formation (Kadd) and oxime formation (Kox) have been determined, along with the pKa of the protonated oxime. researchgate.net These studies provide a framework for predicting the reactivity of the hydroxylamine moiety in this compound.
Table 1: Examples of Experimentally Determined and Calculated Equilibrium and Rate Constants for Related Systems This table is illustrative and provides data for analogous systems to demonstrate the types of parameters that can be determined.
| Reaction/Process | Compound System | Constant | Value | Method | Reference |
| Oxime Formation | 9-Formylfluorene + Hydroxylamine | Kadd | 440 | Experimental | researchgate.net |
| Oxime Formation | 9-Formylfluorene + Hydroxylamine | Kox | 3.0 x 10⁸ | Experimental | researchgate.net |
| Oxime Protonation | 9-Formylfluorene Oxime | pKa | -1.62 | Experimental | researchgate.net |
| Aldehyde Protonation | 9-Formylfluorene | pKa | -4.5 | Estimated from kinetics | researchgate.net |
| Enolization | 9-Formylfluorene | KE | 16.6 | Experimental | researchgate.net |
| Base Dissociation | Hydroxylamine | Kb | 1.10 x 10⁻⁸ | Experimental | pearson.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. openaccessjournals.com These simulations can provide insights into the conformational dynamics, solvent effects, and interactions of this compound with its environment.
The solvent environment can significantly influence the structure, reactivity, and properties of a solute molecule. mdpi.comresearchgate.net In the context of N-arylhydroxylamines, the choice of solvent is critical in synthetic procedures, with polar solvents often showing different reactivity profiles. mdpi.com For instance, in the catalytic hydrogenation of nitroarenes to N-arylhydroxylamines, tetrahydrofuran (B95107) (THF) is often the preferred solvent. mdpi.com
Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on a molecule's properties. researchgate.netic.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant. acs.org The stability of different tautomers, such as the oxime and hydroxylamine forms of a molecule, can be predicted using these solvation models. ic.ac.uk For example, calculations have shown that for some systems, the oxime tautomer is more stable than the hydroxylamine tautomer in an aqueous continuum solvation model. ic.ac.uk The study of hydroxylated polybrominated diphenyl ethers has utilized density functional theory (DFT) and MD simulations to compute properties like dissociation constants and solvation free energies. dartmouth.edursc.org
MD simulations can be used to model the interactions of this compound with various chemical environments, such as biological macromolecules or lipid bilayers. dartmouth.edursc.org For example, MD simulations have been used to study the binding of diphenyl ether derivatives to protein targets, calculating binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.gov Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgmdpi.com
In studies of hydroxylated polybrominated diphenyl ethers, metadynamics simulations have been employed to investigate their passage through a lipid bilayer. dartmouth.edursc.org These simulations revealed that the orientation and conformation of the molecules within the bilayer can vary, which may influence their biological uptake and activity. dartmouth.edursc.org Similarly, the interaction of polybrominated diphenyl ethers with proteins like transthyretin has been investigated using a combination of spectroscopic techniques and molecular dynamics, identifying crucial amino acid residues for binding. rsc.org
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental data.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of diphenyl ether derivatives can be predicted using computational models. researchgate.net Multiple linear regression analysis has been used to develop increment models that account for the effects of substituents and conformational preferences on chemical shifts. researchgate.net For complex molecules, two-dimensional NMR techniques and computational methods are often combined for structural elucidation. nih.gov
IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Ab initio molecular orbital calculations can be used to predict the vibrational wavenumbers and IR band intensities. rsc.org For hydroxylamine, such calculations have been performed at the Hartree-Fock level with different basis sets to understand its IR spectrum. rsc.orgcdnsciencepub.comcdnsciencepub.com The most prominent IR absorption band for hydroxylamine in interstellar ice analogues is around 1188 cm⁻¹. astrobiology.comaanda.org
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum is related to the electronic transitions within a molecule. For arylamines, the interaction of the nitrogen lone pair with the aromatic pi-electron system leads to a shift in the absorption bands to longer wavelengths compared to benzene (B151609). libretexts.org For example, aniline (B41778) has a λmax of 280 nm, whereas benzene's is 256 nm. libretexts.org The presence of substituents on the aromatic ring can cause shifts in the absorption bands, which can be qualitatively understood based on the nature of the substituent. hnue.edu.vn Empirical rules, like the Woodward-Fieser rules, can be used to predict the λmax for certain classes of chromophores. utoronto.ca
Table 2: Predicted and Experimental Spectroscopic Data for Analogous Systems This table provides examples of spectroscopic data for related compounds to illustrate the types of information obtained.
| Spectroscopy Type | Compound/System | Key Feature/Peak (cm⁻¹ or nm) | Comment | Reference |
| IR | Hydroxylamine (in ice) | ~1188 cm⁻¹ | Prominent absorption band | astrobiology.comaanda.org |
| IR | Hydroxylamine (gas phase) | 1115 cm⁻¹ | Band with resolved fine structure | cdnsciencepub.comcdnsciencepub.com |
| UV-Vis | Aniline | λmax = 280 nm | Shift due to N lone pair interaction with ring | libretexts.org |
| UV-Vis | Benzene | λmax = 256 nm | Reference aromatic absorption | libretexts.org |
| ¹H NMR | Brominated Diphenyl Ethers | Varies | Chemical shifts depend on bromine substitution pattern and conformation | researchgate.net |
| ¹³C NMR | Brominated Diphenyl Ethers | Varies | Chemical shifts depend on bromine substitution pattern and conformation | researchgate.net |
Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.govsemanticscholar.org These models are developed by finding a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the activity/property of interest.
For analogous systems like polybrominated diphenyl ethers (PBDEs), QSAR models have been developed to predict properties such as their depuration rates in mussels and their reaction rates with hydroxyl radicals. nih.govnih.govresearchgate.net The molecular descriptors used in these models can include constitutional indices, topological indices, quantum chemical parameters (like electrophilicity index and molecular polarizability), and surface potential parameters. semanticscholar.orgnih.gov The robustness and predictive ability of QSAR models are assessed through rigorous validation procedures. nih.govnih.gov
In the context of aromatic amines, QSAR models have been developed to predict their mutagenicity. acs.orgsemanticscholar.org These models often incorporate descriptors related to the electronic properties of the amines and their metabolites, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgsemanticscholar.org The development of reliable QSAR models can be a cost-effective way to predict the properties and potential hazards of new or untested chemicals. semanticscholar.org
Analytical Chemistry Approaches for Characterization and Detection
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating 4-Hydroxylaminodiphenyl ether from complex mixtures, such as reaction media or biological samples. The selection of the specific chromatographic technique depends on the compound's physicochemical properties, including its polarity and thermal stability.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The primary challenge lies in the thermal lability of the hydroxylamine (B1172632) functional group. researchgate.net Compounds with active hydrogen-containing groups like hydroxylamines tend to be unstable at the high temperatures required for GC injection and separation, leading to degradation and unreliable results. researchgate.net
To overcome this limitation, derivatization is a mandatory prerequisite for GC analysis. This process involves a chemical reaction to convert the polar, thermally unstable hydroxylamine group into a more volatile and stable derivative. researchgate.net Common derivatization strategies applicable to hydroxylamines include:
Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. hilarispublisher.com
Acylation: Treatment with acylating agents, such as heptafluorobutyric acid anhydride (B1165640) (HFAA), to form a stable amide derivative. osha.gov
Conversion to Oximes: Reaction with an aldehyde or ketone to form a more stable oxime derivative. This approach is widely used for stabilizing similar labile compounds before GC analysis. thermofisher.com
An alternative, indirect method involves the chemical conversion of the hydroxylamine into a stable, volatile product that can be easily detected by GC. For instance, a method has been developed for hydroxylamine in pharmaceutical preparations where it is converted to nitrous oxide (N₂O) and analyzed by headspace GC with electron capture detection. scholaris.ca While not directly applied to this compound, this principle could be adapted.
Due to these complexities, GC is more commonly used to analyze related, more stable compounds in the synthetic pathway, such as the precursor 4-nitrodiphenyl ether or the reduction product 4-aminodiphenyl ether. osha.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the direct analysis of this compound due to its operation at ambient or near-ambient temperatures, which preserves the integrity of the thermally labile molecule. Reversed-phase HPLC (RP-HPLC) is the most common mode used.
The development of an HPLC method requires careful optimization of several parameters:
Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar stationary phase for the separation of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. nih.gov The gradient or isocratic elution profile is optimized to achieve adequate retention and separation from impurities.
Detection: UV detection is standard, as the aromatic rings in the diphenyl ether structure provide strong chromophores. The detection wavelength is selected based on the UV absorbance maximum of the compound.
For trace-level detection, derivatization can be employed to enhance detectability. Reaction with a labeling agent that introduces a highly fluorescent group can significantly lower the limits of detection when using a fluorescence detector. thermofisher.comnih.gov For example, hydroxylamine-containing compounds can be reacted with reagents like 4-((aminooxy)methyl)-7-hydroxycoumarin (AOHC) to produce highly fluorescent derivatives suitable for sensitive HPLC analysis. nih.gov
A typical HPLC method for a related hydroxylamine derivative might use the conditions outlined in the table below.
Table 1: Illustrative HPLC Conditions for Hydroxylamine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 20 minutes |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table represents a general starting point for method development based on typical analyses of aromatic compounds.
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used extensively in the synthesis of this compound. scholaris.ca Its primary applications are monitoring the progress of chemical reactions and assessing the purity of the product. niscpr.res.inbas.bgasianpubs.org
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals, alongside spots of the starting materials (e.g., 4-nitrodiphenyl ether) and, if available, the pure product. niscpr.res.inasianpubs.orgorientjchem.org The plate is then developed in an appropriate solvent system (eluent), which is a mixture of solvents optimized to separate the components. asianpubs.org The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization is typically achieved under UV light or by using a chemical staining agent like potassium permanganate. scholaris.ca
For purity assessment, a single, well-defined spot should be observed for a pure sample of this compound. The presence of multiple spots indicates the presence of impurities, such as unreacted starting material or byproducts. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for identification purposes. dovepress.com
Hyphenated Analytical Methods
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them powerful tools for the definitive analysis of this compound.
GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection of MS. As with standalone GC, derivatization of this compound is essential prior to GC-MS analysis to ensure its passage through the GC system without degradation. hilarispublisher.comnih.gov
Once the derivatized analyte elutes from the GC column, it enters the MS ion source, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification. researchgate.netcdc.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, very low detection limits and high quantitative accuracy can be achieved. cdc.gov
GC-MS is widely used for the analysis of various diphenyl ether derivatives, such as polybrominated diphenyl ethers (PBDEs), where hydroxylated metabolites are analyzed after derivatization. hilarispublisher.comnih.govcdc.gov The instrumental parameters for such an analysis would be carefully optimized.
Table 2: Representative GC-MS Parameters for Derivatized Diphenyl Ether Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (10 min hold) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
These parameters are illustrative and based on methods for related derivatized compounds. hilarispublisher.com
HPLC-Mass Spectrometry (HPLC-MS), particularly when using tandem mass spectrometry (HPLC-MS/MS), is arguably the most powerful and definitive technique for the analysis of this compound. It allows for the direct analysis of the compound in complex matrices without the need for derivatization. nih.gov
The analyte is first separated by HPLC as described previously. The eluent from the HPLC column is directed into an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is well-suited for ionizing polar, thermally labile molecules. nih.gov
In the mass spectrometer, the protonated or deprotonated molecular ion of this compound can be selected and subjected to collision-induced dissociation (CID) to generate specific product ions. This process, known as selected reaction monitoring (SRM), provides an exceptionally high degree of selectivity and sensitivity, making it ideal for quantitative analysis in complex biological samples. oup.com The mass transitions from the precursor ion to the product ion are specific to the analyte's structure. acs.org While derivatization can still be used to enhance ionization efficiency and sensitivity in some cases, it is often not required. nih.govresearcher.life This technique is frequently used to identify and quantify drug metabolites, including hydroxylamine intermediates. nih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Acetamidodiphenyl ether |
| 4-Aminodiphenyl ether |
| This compound |
| 4-Nitrodiphenyl ether |
| Heptafluorobutyric acid anhydride (HFAA) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Nitrous oxide |
HPLC with UV-Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a cornerstone technique for the analysis of this compound. nih.gov This method separates the compound from a complex mixture, allowing for its quantification and tentative identification based on its retention time and UV-Vis spectrum.
The separation is typically achieved using a reverse-phase mechanism, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column and mobile phase is critical for achieving adequate resolution from the parent compound, 4-nitrodiphenyl ether, and other related metabolites like 4-aminodiphenyl ether. nih.gov While specific validated methods for this compound are not extensively detailed in publicly available literature, conditions can be extrapolated from methods used for similar diphenyl ether compounds. researchgate.net
A Diode Array Detector (DAD) offers a significant advantage over a simple UV-Vis detector by providing spectral information for each peak. This capability aids in peak purity assessment and the tentative identification of compounds by comparing their spectra with known standards. The chromophore of this compound, influenced by the hydroxylamino and phenoxy groups attached to the benzene (B151609) ring, is expected to exhibit characteristic UV absorbance that allows for its selective detection. mdpi.com
Table 1: Illustrative HPLC-DAD Parameters for Diphenyl Ether Analysis
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reverse-phase column offering good retention and separation for moderately polar to nonpolar aromatic compounds. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate compounds with a range of polarities, from the polar hydroxylamine metabolite to the less polar parent nitro compound. researchgate.netepa.gov |
| Detection | Diode Array Detector (DAD) | Allows for simultaneous monitoring at multiple wavelengths and acquisition of full UV spectra for peak identification and purity analysis. researchgate.net |
| Wavelength | ~230 nm and ~280 nm | Cannabinoids, which also contain phenolic rings, show absorbance maxima around these wavelengths, suggesting they may be suitable for detecting the aromatic structure of diphenyl ethers. mdpi.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. ejgm.co.uk |
| Injection Volume | 10-20 µL | Typical injection volume for analytical HPLC. ejgm.co.uk |
This table presents a set of plausible starting conditions based on the analysis of structurally related compounds. Method optimization would be required for the specific analysis of this compound.
Electrochemical Analytical Techniques
Electrochemical methods offer a highly sensitive and often rapid alternative for the detection of this compound. These techniques are based on the intrinsic electroactivity of the hydroxylamine functional group, which can be readily oxidized.
Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) , are particularly well-suited for this purpose. researchgate.netiapchem.org In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation of the analyte is measured. The peak current is proportional to the concentration of the analyte, allowing for quantification.
The electrochemical reaction for this compound would involve its oxidation at the electrode surface. The parent compound, 4-nitrodiphenyl ether, is also electroactive but undergoes reduction at a characteristic potential. researchgate.net This difference in electrochemical behavior (oxidation vs. reduction) allows for the selective detection of the hydroxylamine metabolite in the presence of its precursor.
The choice of working electrode is critical for sensitivity and selectivity. Modified electrodes, such as those incorporating graphene oxide, nanoparticles, or boron-doping, can enhance the electrochemical signal and lower the detection limits. iapchem.orgsrce.hrscielo.br
Table 2: Overview of Electrochemical Techniques for Hydroxylamine Detection
| Technique | Principle | Application to this compound | Key Parameters |
|---|---|---|---|
| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions. Provides information on the redox processes. | Used to investigate the electrochemical behavior, such as the oxidation potential and reversibility of the reaction. srce.hr | Scan rate, potential window, supporting electrolyte. |
| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp. Enhances sensitivity by minimizing background charging current. | Provides high sensitivity for quantification, with detection limits often reaching nanomolar levels for similar hydroxylamines. srce.hrscielo.br | Pulse amplitude, pulse width, potential step. |
| Amperometry | A constant potential is applied, and the current is measured over time. | Can be used for continuous monitoring, for example, as a detector for HPLC. | Applied potential, electrode material. |
The supporting electrolyte and its pH are crucial parameters that must be optimized. For aromatic amines and hydroxylamines, a buffered solution is typically used to control the protonation state of the analyte, which directly affects its oxidation potential. scielo.br
Sample Preparation Methodologies for Diverse Chemical Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially when dealing with complex biological or environmental matrices. The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of nitroaromatic compounds and their metabolites from aqueous samples like urine or river water. mdpi.comresearchgate.net The choice of the solid sorbent is key. Reverse-phase sorbents (e.g., C18, polymeric sorbents like Oasis HLB) are commonly used, which retain the moderately nonpolar diphenyl ether compounds from the polar aqueous matrix. researchgate.net The analytes are then eluted with a small volume of an organic solvent, such as acetonitrile or methanol.
For biological samples like plasma or tissue homogenates, an initial protein precipitation step is often necessary to remove high-molecular-weight proteins that can interfere with analysis. diva-portal.org This is typically achieved by adding a miscible organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid). diva-portal.org
Liquid-Liquid Extraction (LLE) is another classical approach where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. thermofisher.com The choice of solvent is based on the polarity and solubility of this compound.
Table 3: Common Sample Preparation Techniques
| Technique | Matrix | Principle | Typical Solvents/Sorbents | Advantages |
|---|---|---|---|---|
| Protein Precipitation | Plasma, Serum, Tissue | Denaturation and precipitation of proteins by adding a precipitating agent. | Acetonitrile, Methanol, Perchloric Acid. diva-portal.org | Simple, fast, removes major interferences in biological samples. |
| Solid-Phase Extraction (SPE) | Urine, Water, Plasma Extracts | Analyte is retained on a solid sorbent while the matrix passes through. It is then eluted with a different solvent. | C18, Polymeric Sorbents (e.g., Oasis HLB). mdpi.comresearchgate.net | High concentration factors, clean extracts, potential for automation. |
| Liquid-Liquid Extraction (LLE) | Aqueous Samples | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Ethyl Acetate, Dichloromethane, Diethyl Ether. epa.gov | High recovery, can handle larger sample volumes. |
| Solid-Phase Microextraction (SPME) | Water, Headspace | A fused silica fiber coated with a stationary phase extracts analytes from the sample. The fiber is then thermally desorbed in the GC inlet. | Polydimethylsiloxane (PDMS) or other specific coatings. thermofisher.com | Solvent-free, integrates sampling and pre-concentration. |
The selection of the appropriate sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. Often, a combination of these techniques is employed to achieve the desired level of cleanliness and concentration.
Biochemical Transformations and Enzymatic Studies
Enzymatic Reduction of Nitroaromatic Compounds to Hydroxylamines
The reduction of a nitro group to a hydroxylamine (B1172632) is a key step in the metabolism of many nitroaromatic compounds. This transformation is primarily carried out by a class of enzymes known as nitroreductases.
Characterization of Nitroreductase Enzymes and Reaction Specificity
Nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.com These enzymes are typically homodimers, with each subunit containing a non-covalently bound flavin mononucleotide (FMN) cofactor. oup.com They exhibit broad substrate specificity, acting on a wide range of nitroaromatic compounds. nih.govresearchgate.net
Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:
Type I (oxygen-insensitive) nitroreductases: These enzymes catalyze the reduction of nitro groups via a series of two-electron transfers, forming nitroso and hydroxylamino intermediates. oup.com
Type II (oxygen-sensitive) nitroreductases: These enzymes catalyze single-electron transfers, which can lead to futile cycling in the presence of oxygen.
The enzymatic reduction of 4-nitrodiphenyl ether to 4-hydroxylaminodiphenyl ether has been demonstrated, and this metabolite is recognized as a potent mutagen. nih.gov
Mechanistic Pathways of Enzymatic Nitro Reduction
The enzymatic reduction of nitroaromatic compounds to hydroxylamines generally proceeds through a ping-pong bi-bi kinetic mechanism. oup.com This multi-step process can be summarized as follows:
The flavin mononucleotide (FMN) cofactor within the nitroreductase is first reduced by a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH.
The oxidized nicotinamide cofactor is then released from the enzyme.
The nitroaromatic substrate (e.g., 4-nitrodiphenyl ether) binds to the reduced enzyme.
The reduced FMN cofactor transfers electrons to the nitro group of the substrate in a stepwise manner, leading to the formation of a nitroso intermediate.
This nitroso intermediate is rapidly reduced further to the corresponding hydroxylamine (e.g., this compound).
The hydroxylamine product is then released from the enzyme.
In many cases, the reduction of the nitroso intermediate is faster than its formation, making the hydroxylamine the primary product of the enzymatic reaction. oup.com
Enzyme Engineering for Optimized Hydroxylamine Production
The broad substrate specificity and potential applications of nitroreductases in bioremediation and biocatalysis have driven efforts in enzyme engineering. nih.gov Site-directed mutagenesis is a key technique used to alter the substrate specificity and enhance the catalytic efficiency of these enzymes. nih.govwikipedia.org By modifying amino acid residues within the active site, researchers can influence how the substrate binds and is positioned relative to the FMN cofactor, thereby potentially increasing the yield of the desired hydroxylamine product. mdpi.com While specific examples of engineering nitroreductases for the production of this compound are not documented, studies on other nitroaromatic compounds have shown that mutations can alter the regioselectivity of the reduction in polynitroarenes and enhance enzyme activity. nih.gov
Further Enzymatic Transformations of Hydroxylamines
Arylhydroxylamines are often reactive intermediates that can undergo further enzymatic transformations, including rearrangements and redox cycling.
Hydroxylaminobenzene Mutase Activity and its Role in Transformations
Hydroxylaminobenzene mutase is an enzyme that catalyzes the intramolecular rearrangement of hydroxylaminobenzene to 2-aminophenol. nih.govenzyme-database.orgnih.gov This enzyme is involved in the degradation pathway of nitrobenzene in some bacteria. nih.gov Studies on hydroxylaminobenzene mutase from Pseudomonas pseudoalcaligenes JS45 have shown that the reaction proceeds via an intramolecular transfer of the hydroxyl group from the nitrogen atom to the ortho position of the aromatic ring. nih.gov
The substrate specificity of hydroxylaminobenzene mutases has been explored to some extent. For example, 3-hydroxylaminophenol mutase from Ralstonia eutropha JMP134 can act on hydroxylaminobenzene, 4-hydroxylaminotoluene, and 2-chloro-5-hydroxylaminophenol, but not 4-hydroxylaminobenzoate. nih.gov This suggests that the nature and position of substituents on the aromatic ring influence the enzyme's activity. There is currently no direct evidence to confirm whether this compound can serve as a substrate for hydroxylaminobenzene mutase.
Enzymatic N-Oxidation and N-Reduction Cycles
Arylhydroxylamines can participate in enzymatic N-oxidation and N-reduction cycles. The N-oxidation of carcinogenic arylamines to N-hydroxy arylamines is a critical metabolic activation step, often mediated by cytochrome P-450 monooxygenases. nih.govnih.gov Conversely, hydroxylamines can be reduced to the corresponding amines.
In the context of this compound, studies have shown its interconversion with 4-nitrosodiphenyl ether. In the presence of NAD(P)H, 4-nitrosodiphenyl ether is rapidly reduced to this compound. nih.gov Conversely, in the absence of NAD(P)H, this compound is converted to 4-nitrosodiphenyl ether. nih.gov This indicates a dynamic equilibrium between the hydroxylamine and nitroso forms, which can be influenced by the cellular redox state. This cycling can contribute to the toxic effects of the parent nitroaromatic compound.
| Compound Name | Abbreviation |
| This compound | 4-NHOH-DPE |
| 4-Nitrodiphenyl ether | 4-NO2-DPE |
| 4-Nitrosodiphenyl ether | 4-NO-DPE |
| 4-Aminodiphenyl ether | 4-NH2-DPE |
| Flavin mononucleotide | FMN |
| Nicotinamide adenine dinucleotide (reduced) | NADH |
| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |
| Hydroxylaminobenzene | |
| 2-Aminophenol | |
| 3-Hydroxylaminophenol | |
| 4-Hydroxylaminotoluene | |
| 2-Chloro-5-hydroxylaminophenol | |
| 4-Hydroxylaminobenzoate |
| Enzyme | EC Number | Reaction |
| Nitroreductase | 1.-.-.- | Nitroaromatic + NAD(P)H + H+ ⇌ Hydroxylamine + NAD(P)+ |
| Hydroxylaminobenzene mutase | 5.4.4.1 | (Hydroxyamino)benzene ⇌ 2-Aminophenol |
| Cytochrome P-450 monooxygenase | 1.14.-.- | Arylamine + O2 + NADPH + H+ ⇌ N-Hydroxy arylamine + H2O + NADP+ |
Enzymatic Conjugation Pathways (e.g., glucuronidation, acetylation at a chemical level)
Enzymatic conjugation is a primary mechanism for the metabolism of xenobiotics, including N-hydroxy arylamines. These phase II reactions increase the water solubility of the compounds, facilitating their excretion. For this compound, two principal conjugation pathways are anticipated based on the metabolism of structurally similar aromatic amines: glucuronidation and acetylation.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxylamine moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). N-glucuronidation is a known pathway for carcinogenic aromatic amines and their N-hydroxy derivatives. chemsrc.comnih.gov For this compound, this would result in the formation of an N-glucuronide conjugate. This conjugate is significantly more polar than the parent compound. The stability of such N-glucuronides can be pH-dependent, with hydrolysis potentially occurring in acidic environments, which could release the original hydroxylamine. oup.comhyphadiscovery.com Studies on other aromatic amines, such as 4-aminobiphenyl, have shown that N-glucuronidation of the N-hydroxy metabolite is a key metabolic step. wikipedia.org
Acetylation: Acetylation of N-hydroxy arylamines is another significant metabolic pathway, catalyzed by N-acetyltransferases (NATs). This reaction can occur via two primary mechanisms: N-acetylation of the nitrogen atom or O-acetylation of the hydroxyl group. O-acetylation of N-hydroxy arylamines is considered a critical activation step, as it forms an unstable N-acetoxy ester. nih.gov This intermediate can spontaneously break down to form a highly reactive nitrenium ion. Human polymorphic N-acetyltransferase is known to readily O-acetylate various N-hydroxy amine substrates, which can lead to the formation of DNA adducts. nih.gov Given its structure, this compound is a likely substrate for O-acetylation, a pathway that could lead to bioactivation.
Table 1: Anticipated Enzymatic Conjugation Pathways for this compound
| Conjugation Pathway | Enzyme Family | Cofactor | Potential Product | Biological Significance |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | N-glucuronide conjugate | Detoxification and excretion |
| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | N-acetoxy ester | Bioactivation to a reactive intermediate |
Investigation of Chemical Adduct Formation with Biological Macromolecules (e.g., DNA, proteins)
The formation of covalent adducts between reactive metabolites of xenobiotics and biological macromolecules like DNA and proteins is a key initiating event in chemical toxicity and carcinogenesis. For this compound, the potential for adduct formation is high, proceeding through its bioactivation.
The metabolic activation of aromatic amines, including the parent compound 4-phenoxyaniline (B93406), typically begins with N-hydroxylation to form the hydroxylamine, in this case, this compound. nih.gov This N-hydroxy metabolite can then undergo further activation, most notably through O-acetylation as described above, to form a reactive nitrenium ion. nih.gov This electrophilic intermediate can then attack nucleophilic sites on DNA bases and amino acid residues in proteins.
DNA Adducts: The nitrenium ion derived from this compound is expected to react with DNA, forming covalent adducts. Studies with the closely related carcinogen 4-aminobiphenyl have extensively documented the formation of DNA adducts from its N-hydroxy metabolite. nih.gov The primary site of adduction for many aromatic amines is the C8 position of guanine. nih.gov The formation of such adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer. nih.gov
Protein Adducts: Reactive metabolites of aromatic amines can also bind covalently to proteins. nih.gov Nucleophilic amino acid residues, such as cysteine and lysine, are potential targets for the nitrenium ion generated from this compound. mdpi.com The formation of protein adducts can lead to the disruption of normal protein function and can serve as biomarkers of exposure to the parent compound. For instance, hemoglobin and serum albumin adducts of 4-aminobiphenyl have been used to monitor human exposure to this carcinogen. nih.gov
Table 2: Potential Macromolecular Adducts of this compound
| Macromolecule | Proposed Reactive Intermediate | Potential Adduct Type | Consequence |
|---|---|---|---|
| DNA | Nitrenium ion | Covalent bond to DNA bases (e.g., C8 of guanine) | Genotoxicity, initiation of carcinogenesis |
| Protein | Nitrenium ion | Covalent bond to nucleophilic amino acids (e.g., cysteine, lysine) | Altered protein function, potential for use as a biomarker of exposure |
Environmental Chemistry and Degradation Pathways
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of diphenyl ether herbicides and their metabolites. inchem.orgnovapublishers.com 4-Hydroxylaminodiphenyl ether is a photoproduct of the herbicide nitrofen (B51676), formed through the photoreduction of the nitro group. acs.org The stability of such compounds is low, and they are rapidly photodegraded in solution and on surfaces. inchem.org
The photodegradation process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. nih.gov The rate and extent of degradation are dependent on the intensity and wavelength of the light. For many organic pollutants, the process can be accelerated by the presence of photosensitizers in the environment. novapublishers.com The photooxidation of polymers, a related process, is induced by UV radiation and can be accelerated by catalysts or higher temperatures. nih.gov In the case of nitroaromatic compounds, the conjugative interaction between the nitro group and the aromatic ring influences the compound's UV absorption spectrum and its susceptibility to photochemical reactions. epa.gov
The surrounding medium, or matrix, significantly influences photodegradation rates and pathways. Solvents can affect the stability of the compound and its intermediates. For instance, the photolysis of polybrominated diphenyl ethers (PBDEs), a related class of compounds, is influenced by the solvent. bohrium.com In studies of hydroxylated PBDEs, different photochemical pathways leading to distinct products were observed depending on whether the reaction was direct photolysis or indirect photooxidation initiated by reactive oxygen species formed by photosensitization in the matrix. rsc.org For example, the photodecomposition of the herbicide nitrofen is rapid in solution. inchem.org Similarly, the photodegradation of the insecticide diazinon (B1670403) is slow in distilled water but significantly faster in natural waters, which contain dissolved organic matter that can act as photosensitizers. aloki.hu
Chemical Degradation Pathways in Environmental Matrices
Chemical degradation of this compound and its parent compounds can occur through several pathways, including reduction, oxidation, and hydrolysis, particularly in soil and water. frontiersin.orgnih.gov
Reduction: The transformation of nitro-diphenyl ethers in the environment often proceeds via reduction of the nitro group. This process is significantly faster under flooded, anaerobic soil conditions compared to upland, aerobic conditions. tandfonline.com The reduction pathway typically involves the formation of a nitroso intermediate, followed by the hydroxylamino derivative (this compound), and finally the corresponding amino derivative (4-aminodiphenyl ether). inchem.orgtandfonline.com
Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants. bohrium.com While specific oxidation studies on this compound are limited, research on related compounds shows that oxidative mechanisms, often involving hydroxyl radicals, can lead to the cleavage of the ether bond and degradation of the aromatic rings. bohrium.comaloki.hu
Hydrolysis: Hydrolysis involves the cleavage of a chemical bond by the addition of water. The ether linkage in diphenyl ether compounds can be subject to cleavage. However, nitrofen is reported to be hydrolytically stable. inchem.org Degradation of the parent compound, and subsequently the formation and degradation of this compound, is therefore more likely to be dominated by reductive and photochemical processes. inchem.orgtandfonline.com
Table 1: Key Chemical Degradation Pathways for Nitro-Diphenyl Ethers leading to this compound
| Pathway | Reactant | Intermediate Product | Final Product (in this sequence) | Environmental Conditions |
| Reduction | 4-Nitrodiphenyl ether (e.g., Nitrofen) | This compound | 4-Aminodiphenyl ether | Anaerobic, flooded soils |
Microbial Transformation and Bioremediation Studies of the Chemical Structure
Microbial degradation is a primary pathway for the breakdown of diphenyl ether herbicides in the environment. frontiersin.orgnih.gov Microorganisms can utilize organic pollutants as a source of carbon and energy, employing diverse metabolic strategies like oxidation, reduction, and hydrolysis. nih.gov
The reduction of the nitro group of compounds like nitrofen to form aminonitrofen is a key metabolic step observed in multiple organisms. inchem.org This suggests that microorganisms are capable of producing this compound as an intermediate. Studies have shown that the degradation of diphenyl ether herbicides to their amino derivatives in soil involves both chemical and microbial processes. tandfonline.com
Furthermore, the cleavage of the stable ether bond is a critical step for complete mineralization. Various microorganisms, including bacteria and fungi, have been identified that can break this bond in related compounds. researchgate.netnih.gov For instance, the bacterium Acinetobacter sp. TUS-SO1 has been shown to oxidatively cleave the ether bond in 2-phenoxyacetophenone, a model compound for the β-O-4 linkage in lignin (B12514952) which is structurally related to the diphenyl ether core. nih.gov Bioremediation strategies often focus on isolating and utilizing such highly efficient microbial strains to clean up contaminated sites. frontiersin.org
Table 2: Microbial Processes in the Transformation of Diphenyl Ether Structures
| Microbial Process | Target Bond/Group | Example Organism(s) | Significance |
| Nitroreduction | Nitro Group (-NO₂) | Various soil microbes | Formation of hydroxylamino and amino derivatives |
| Ether Bond Cleavage | Ether Linkage (-O-) | Acinetobacter sp., Sphingomonas wittichii RW1 | Breakdown of the core diphenyl ether structure |
Environmental Fate and Transport Modeling based on Chemical Properties
Environmental fate and transport models are used to predict how a chemical will move and partition between different environmental compartments such as air, water, soil, and sediment. rsc.orgd-nb.info These models rely on the chemical's intrinsic properties, including its water solubility, vapor pressure, and partitioning coefficients like the octanol-water partitioning coefficient (Kow). d-nb.info
Models like the fugacity-based Equilibrium Criterion (EQC) model, used for PBDEs, show that hydrophobic compounds have a high affinity for partitioning into sediments and soils. d-nb.info Less hydrophobic or more polar metabolites like this compound would likely be more mobile in water but strongly adsorb to soil and sediment particles, limiting long-range transport. environment-agency.gov.uk Its high reactivity suggests it would be a transient species, quickly transforming into other compounds, and thus its transport would be limited compared to more persistent parent herbicides. inchem.org
Future Research Directions in Hydroxylaminodiphenyl Ether Chemistry
The field of hydroxylaminodiphenyl ether chemistry, while specific, is representative of the broader challenges and opportunities within the study of aryl hydroxylamines. These compounds are pivotal intermediates in chemical and biological processes, yet their inherent reactivity and potential instability present unique hurdles. Future research is poised to address these challenges through innovative and multidisciplinary approaches, aiming for more efficient, sustainable, and selective chemical transformations. The following sections outline key directions that will likely shape the future of research on 4-hydroxylaminodiphenyl ether and its analogues.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-Hydroxylaminodiphenyl ether in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use a respiratory filter for brief exposure or low pollution; for prolonged exposure, use an independent air-supply respirator .
- Glove Selection : Prioritize gloves with validated penetration times and degradation resistance. Due to limited data, consult multiple SDS and manufacturer specifications (e.g., nitrile or neoprene gloves) .
- Eye Protection : Tightly sealed goggles are mandatory to prevent severe eye irritation .
- First-Aid Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Q. What are the initial steps for synthesizing this compound derivatives?
- Methodological Answer :
- Reaction Setup : Use reflux conditions with a catalyst (e.g., NaOH or H₂SO₄) to promote ether bond formation, as demonstrated in analogous biphenyl ether syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC and melting point analysis .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Short-Term Storage : Keep in airtight containers at 4°C with desiccants to prevent hydrolysis .
- Long-Term Storage : Use inert atmospheres (argon/nitrogen) at room temperature, avoiding direct light .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer :
- Bias Assessment : Evaluate study designs for allocation concealment and blinding. Trials with inadequate concealment may overestimate effects by 30–41% .
- Systematic Review : Follow the EPA’s High Production Volume (HPV) protocol: aggregate peer-reviewed data, prioritize recent reviews, and exclude non-English studies unless unique .
- Dose-Response Analysis : Use in vitro models (e.g., hepatocyte assays) to validate in vivo findings and adjust for interspecies variability .
Q. What analytical techniques are optimal for characterizing this compound’s structural and purity profile?
- Methodological Answer :
- Structural Confirmation : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve stereochemistry. Cross-reference with InChIKey databases (e.g., XQXPVVBIMDBYFF for related phenolic acids) .
- Purity Assessment : Use HPLC-UV (C18 column, 254 nm) with spiked standards to quantify impurities ≤0.1% .
Q. How can experimental designs minimize bias when studying this compound’s pharmacological effects?
- Methodological Answer :
- Randomization : Implement block randomization with concealed allocation (e.g., sealed envelopes) to reduce selection bias .
- Blinding : Use double-blinding for treatment administration and outcome assessment to mitigate performance/detection bias, which can reduce effect exaggeration by 17% .
- Power Analysis : Calculate sample size using preliminary data (α=0.05, β=0.2) to ensure statistical robustness .
Q. What strategies are recommended for ecological risk assessment of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
